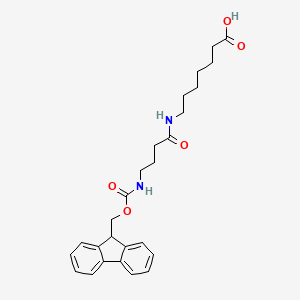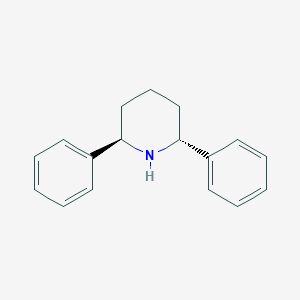
(2E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide can be achieved through several synthetic routes. One common method involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-hydroxybenzylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature or slightly elevated temperatures, and may require a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-bromo-2-hydroxybenzaldehyde, while reduction may produce 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-aminophenyl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
The compound may have potential applications in biological research, particularly in the study of enzyme inhibition or as a ligand for receptor binding studies. Its structural features could interact with specific biological targets, providing insights into molecular mechanisms.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. The presence of hydroxyl and cyano groups may contribute to its bioactivity, making it a candidate for drug development or as a lead compound in medicinal chemistry.
Industry
Industrially, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or materials science.
Wirkmechanismus
The mechanism of action of (2E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzymatic activity. The molecular targets and pathways involved would vary based on the biological context and the specific target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-(2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide: Lacks the bromine atom, which may affect its reactivity and applications.
(2E)-3-(5-chloro-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide: Contains a chlorine atom instead of bromine, potentially altering its chemical properties.
(2E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide: Features a methoxy group instead of a hydroxyl group, which may influence its biological activity.
Uniqueness
The presence of both bromine and hydroxyl groups in (2E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide makes it unique compared to similar compounds
Eigenschaften
Molekularformel |
C16H11BrN2O3 |
|---|---|
Molekulargewicht |
359.17 g/mol |
IUPAC-Name |
(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H11BrN2O3/c17-12-4-5-15(21)10(7-12)6-11(9-18)16(22)19-13-2-1-3-14(20)8-13/h1-8,20-21H,(H,19,22)/b11-6+ |
InChI-Schlüssel |
WGERCRPXGFSSMI-IZZDOVSWSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)O)NC(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/C#N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)NC(=O)C(=CC2=C(C=CC(=C2)Br)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(4-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13552627.png)
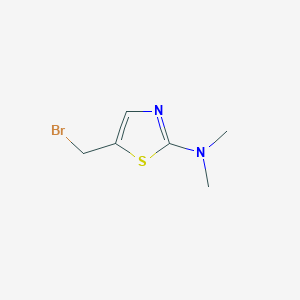
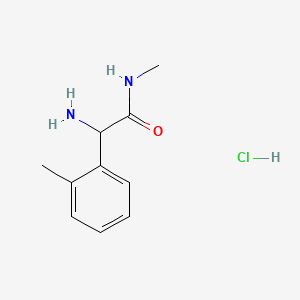
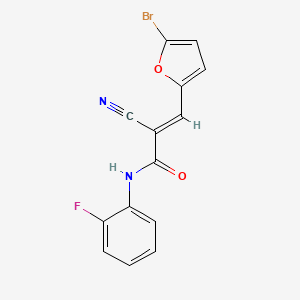
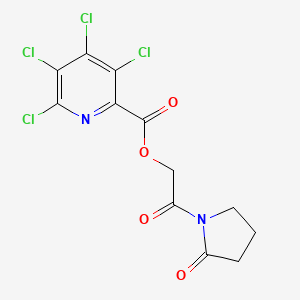

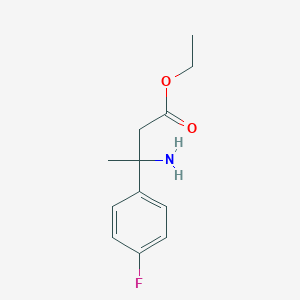
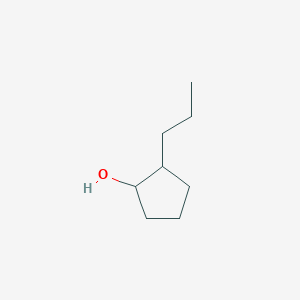
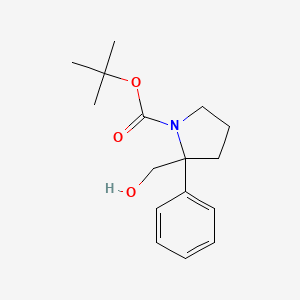
![N-{4-[1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl}prop-2-enamide](/img/structure/B13552697.png)

